Methyl 1-cyanocyclohexanecarboxylate

Overview

Description

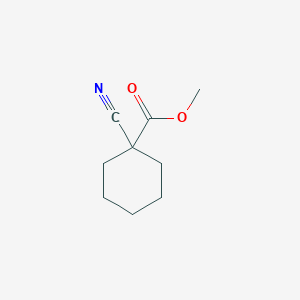

Methyl 1-cyanocyclohexanecarboxylate (CAS: 58920-80-2) is a cyclohexane derivative with the molecular formula C₉H₁₃NO₂ and a molecular weight of 167.21 g/mol . The compound features a cyano (-CN) group and a methyl ester (-COOCH₃) substituent at the 1-position of the cyclohexane ring. This dual functionality makes it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. Its reactivity is influenced by the electron-withdrawing cyano group, which enhances the electrophilicity of adjacent carbons and facilitates nucleophilic substitution or hydrolysis reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-cyanocyclohexanecarboxylate can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with cyanoacetic acid in the presence of a base, followed by esterification with methanol. The reaction conditions typically include:

Base: Sodium hydroxide or potassium carbonate

Solvent: Methanol or ethanol

Temperature: Room temperature to reflux conditions

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-cyanocyclohexanecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: Nucleophilic substitution reactions can replace the cyano group with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

Substitution: Sodium azide or other nucleophiles in polar solvents.

Major Products

Oxidation: Cyclohexanecarboxylic acid derivatives.

Reduction: Aminocyclohexane derivatives.

Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-cyanocyclohexanecarboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 1-cyanocyclohexanecarboxylate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can affect biological pathways and chemical processes, making the compound valuable in research and industrial applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between methyl 1-cyanocyclohexanecarboxylate and analogous cyclohexane/cyclohexene esters:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₉H₁₃NO₂ | 167.21 | 58920-80-2 | Cyano (-CN), methyl ester (-COOCH₃) |

| Methyl 1-methylcyclohexanecarboxylate | C₉H₁₆O₂ | 156.23 | 825-04-7 | Methyl (-CH₃), methyl ester |

| Methyl 1-cyclohexene-1-carboxylate | C₈H₁₂O₂ | 140.18 | 18448-47-0 | Cyclohexene ring, methyl ester |

| Ethyl 2-amino-1-cyclohexene-1-carboxylate | C₉H₁₅NO₂ | 183.22 | N/A | Amino (-NH₂), ethyl ester (-COOCH₂CH₃) |

| Methyl 1-(4-bromophenyl)cyclohexanecarboxylate | C₁₄H₁₇BrO₂ | 311.19 | 1282589-52-9 | Bromophenyl (-C₆H₄Br), methyl ester |

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The cyano group in this compound increases electrophilicity compared to methyl 1-methylcyclohexanecarboxylate, which has an electron-donating methyl group .

- Ring Saturation : The unsaturated cyclohexene ring in methyl 1-cyclohexene-1-carboxylate (CAS: 18448-47-0) introduces conjugation and reactivity distinct from the saturated cyclohexane derivatives .

This compound :

- Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid or amide under acidic or basic conditions, enabling access to functionalized cyclohexane derivatives .

- Nucleophilic Substitution: The electron-deficient carbon adjacent to the cyano group is susceptible to nucleophilic attack, useful in constructing heterocycles .

Methyl 1-methylcyclohexanecarboxylate :

- Lacks the reactive cyano group, making it less versatile in synthesis. Primarily used as a solvent or plasticizer due to its stability .

Ethyl 2-amino-1-cyclohexene-1-carboxylate :

- The amino group enables participation in condensation reactions (e.g., forming ureas or amides), with applications in drug discovery .

Physical and Spectral Properties

- In contrast, methyl 1-cyclohexene-1-carboxylate has a melting point of 190–192°C .

- Spectroscopy: ¹H NMR: this compound exhibits signals for the methyl ester (~3.7 ppm) and cyclohexane protons (1.2–2.5 ppm). FTIR: A strong absorption at ~2250 cm⁻¹ confirms the presence of the cyano group .

Toxicity and Stability

Biological Activity

Methyl 1-cyanocyclohexanecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its unique cyclohexane structure with a cyanide and carboxylate functional group. The molecular formula is , and its structure contributes to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The compound has been tested against various microorganisms, showing selective activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity (MIC) |

|---|---|

| Micrococcus luteus | 0.21 µM |

| Candida albicans | 0.83 µM |

| Escherichia coli | 0.21 µM |

| Pseudomonas aeruginosa | 0.21 µM |

The minimum inhibitory concentration (MIC) values indicate that the compound is particularly effective against certain strains, suggesting potential for development as an antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Research indicates that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Effects

A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability, with IC50 values indicating potent activity:

- IC50 Value :

The compound's mechanism of action appears to involve the inhibition of mitochondrial ATP synthase, similar to other known anticancer agents .

Mechanistic Insights

Molecular docking studies have provided insights into how this compound interacts with biological targets. It has been shown to form key interactions with DNA gyrase, an essential enzyme for bacterial DNA replication:

- Binding Interactions :

- Hydrogen bonds with SER1084 and ASP437

- Pi-Pi stacking interactions with nucleotides

These interactions are crucial for its antibacterial activity and suggest a multi-target approach in its mechanism of action .

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest satisfactory bioavailability and drug-likeness properties, which are critical for further development:

- Bioavailability : High

- Drug-likeness : Favorable based on Lipinski's rule of five

Properties

IUPAC Name |

methyl 1-cyanocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-12-8(11)9(7-10)5-3-2-4-6-9/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVFHKRCUWUPRFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCCC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60457879 | |

| Record name | methyl 1-cyanocyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58920-80-2 | |

| Record name | methyl 1-cyanocyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1-cyanocyclohexane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.